1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL
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Overview
Description
1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL is an organic compound with the molecular formula C10H11ClF3NO. This compound is characterized by the presence of an amino group, a chlorinated aromatic ring, and a trifluoromethyl group, making it a unique and versatile molecule in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL typically involves the reaction of 2-chloro-3-(trifluoromethyl)benzaldehyde with a suitable amine under controlled conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired amine .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of continuous flow reactors to ensure consistent quality and yield. The choice of solvents, temperature, and pressure conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, secondary and tertiary amines, and various substituted aromatic compounds depending on the specific reagents and conditions used .
Scientific Research Applications
1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals and specialty polymers.
Mechanism of Action
The mechanism of action of 1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL
- 1-Amino-1-[2-chloro-3-(difluoromethyl)phenyl]propan-2-OL
- 1-Amino-1-[2-bromo-3-(trifluoromethyl)phenyl]propan-2-OL
Uniqueness
Compared to similar compounds, 1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL stands out due to its specific substitution pattern on the aromatic ring, which imparts unique electronic and steric properties. These properties can significantly influence its reactivity and interactions with biological targets, making it a valuable compound in various applications .
Properties
Molecular Formula |
C10H11ClF3NO |
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Molecular Weight |
253.65 g/mol |
IUPAC Name |
1-amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H11ClF3NO/c1-5(16)9(15)6-3-2-4-7(8(6)11)10(12,13)14/h2-5,9,16H,15H2,1H3 |
InChI Key |
UGVWZZDBVGYSLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=C(C(=CC=C1)C(F)(F)F)Cl)N)O |
Origin of Product |
United States |
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